molecular formula C8H11BrN2OS B13268983 3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one

Cat. No.: B13268983
M. Wt: 263.16 g/mol
InChI Key: NPLWFIQLCHZDLH-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula C8H11BrN2OS and a molecular weight of 263.15 g/mol This compound is notable for its unique structure, which includes an amino group, a bromine atom, and a methylsulfanyl ethyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. . Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

3-amino-5-bromo-1-(2-methylsulfanylethyl)pyridin-4-one

InChI

InChI=1S/C8H11BrN2OS/c1-13-3-2-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3

InChI Key

NPLWFIQLCHZDLH-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

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